molecular formula C24H28N2O4S2 B12459989 Methiothepine;Metitepine;Ro 8-6837

Methiothepine;Metitepine;Ro 8-6837

Cat. No.: B12459989
M. Wt: 472.6 g/mol
InChI Key: IWDBEHWZGDSFHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methiothepine can be synthesized through several methods. One common route involves the reduction of 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid to [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol. This is followed by halogenation with thionyl chloride to produce 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene. The intermediate is then treated with cyanide to form 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetonitrile, which undergoes alkali hydrolysis to yield 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetic acid. Cyclization with polyphosphoric acid produces 3-methylsulfanyl-6H-benzobbenzothiepin-5-one, which is reduced with sodium borohydride to 3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-ol. A second round of halogenation with thionyl chloride gives 5-chloro-3-methylsulfanyl-5,6-dihydrobenzobbenzothiepine, which is finally alkylated with 1-methylpiperazine to complete the synthesis of Methiothepine .

Industrial Production Methods

Industrial production methods for Methiothepine are not well-documented, as the compound was never marketed. the synthetic routes described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methiothepine undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of ketones and nitriles to alcohols and amines, respectively.

    Substitution: Halogenation and subsequent substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Thionyl chloride for halogenation, followed by nucleophiles like cyanide or amines for substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Methiothepine acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. It blocks the binding of these neurotransmitters to their respective receptors, thereby inhibiting their physiological effects. This mechanism is responsible for its antipsychotic properties and potential therapeutic applications .

Properties

IUPAC Name

but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBEHWZGDSFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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